ERα/ERβ Relative Binding Affinity of the Active 17β-Dihydroequilin Moiety vs. 17β-Estradiol
Upon hydrolysis of the 3-acetate prodrug group, the liberated 17β-dihydroequilin exhibits a relative binding affinity (RBA) of approximately 113% for ERα and 108% for ERβ, compared to 17β-estradiol set at 100% [1]. This represents a modestly higher affinity for ERα (+13%) and ERβ (+8%) relative to the endogenous ligand. In contrast, most other ring-B unsaturated estrogens (equilin, equilenin, Δ8-estrone) show 2- to 8-fold lower RBA values for both receptor subtypes [2]. This positions the 17β-dihydroequilin scaffold—and by extension its 3-acetate precursor—as one of the highest-affinity equine estrogens for both ER subtypes.
| Evidence Dimension | Relative binding affinity (RBA) for human estrogen receptors ERα and ERβ |
|---|---|
| Target Compound Data | 17β-Dihydroequilin: RBA ≈ 113% (ERα), ≈ 108% (ERβ) [relative to 17β-estradiol = 100%] |
| Comparator Or Baseline | 17β-Estradiol: RBA = 100% (ERα), 100% (ERβ); Equilin: 2- to 8-fold lower RBA for both ERα and ERβ |
| Quantified Difference | 17β-Dihydroequilin shows +13% higher ERα affinity and +8% higher ERβ affinity vs. 17β-estradiol; versus equilin, affinity is 2- to 8-fold higher |
| Conditions | Recombinant human ERα and ERβ competitive binding assays; [³H]17β-estradiol as radioligand (Bhavnani et al., Endocrinology 2008) |
Why This Matters
Higher ER binding affinity predicts greater potency at lower concentrations, enabling more sensitive in vitro assays and potentially reduced dosing in pharmacological studies—directly impacting procurement decisions when selecting an estrogen receptor agonist for SAR or screening campaigns.
- [1] Wikipedia contributors. 17β-Dihydroequilin – Pharmacology. Wikipedia, The Free Encyclopedia. Accessed May 2026. View Source
- [2] Bhavnani BR, et al. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERα and ERβ. Endocrinology. 2008;149(10):4857-4870. doi:10.1210/en.2008-0304. PMID: 18599548. View Source
